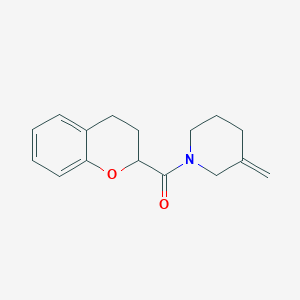

1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine

Description

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromen-2-yl-(3-methylidenepiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-12-5-4-10-17(11-12)16(18)15-9-8-13-6-2-3-7-14(13)19-15/h2-3,6-7,15H,1,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYFHTRQAIIARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)C2CCC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acid-Catalyzed Cyclization of γ-Butyrolactone Intermediates

A patent by CN108148032B outlines a two-step protocol for synthesizing benzopyran-2-carboxylic acids:

-

Alkali-mediated nucleophilic substitution : Phenol derivatives react with γ-butyrolactones (e.g., 2-bromo-γ-butyrolactone) in polar aprotic solvents (DMF, DMSO) at 0–100°C. Sodium hydride or carbonate bases deprotonate the phenol, enabling nucleophilic attack on the lactone’s electrophilic carbon.

-

Acid-catalyzed cyclization : The intermediate undergoes ring closure using ZnCl₂, AlCl₃, or trifluoromethanesulfonic acid, yielding the benzopyran-2-carboxylic acid.

Example :

-

para-Fluorophenol reacts with 2-bromo-γ-butyrolactone in DMF/NaH (0°C, 1 h), followed by ZnCl₂-mediated cyclization (52% yield).

Key Data :

| Step | Conditions | Yield (%) | Catalyst |

|---|---|---|---|

| 1 | DMF, NaH, 0°C | 52 | — |

| 2 | ZnCl₂, toluene, reflux | 65 | Acid |

This method prioritizes scalability and functional group tolerance, accommodating electron-withdrawing substituents (F, Cl) on the phenol.

Hetero-Diels–Alder Cycloaddition Routes

Heterodienes such as 3-aryl-2-propenenitriles react with electron-rich dienophiles (e.g., N-vinyl-2-oxazolidinone) in inverse electron-demand cycloadditions. These reactions proceed regioselectively in boiling toluene (3–32 h), yielding cis-dihydropyrans as major products (20:1 cis/trans ratio).

Example :

-

3-Phenylsulfonyl-3-buten-2-one reacts with N-vinyl-2-oxazolidinone, affording cis-3,4-dihydro-2H-pyran-2-carboxylates (41% yield).

Mechanistic Insight :

Endo transition states dominate, favoring cis-diastereomers. Semiempirical AM1/PM3 calculations corroborate orbital interactions dictating selectivity.

Preparation of 3-Methylidenepiperidine

While the provided sources omit direct protocols for 3-methylidenepiperidine, its synthesis likely involves:

-

Mannich reaction : Condensation of piperidine with formaldehyde and a secondary amine.

-

Elimination : Acid- or base-promoted dehydration to form the exocyclic double bond.

Standard procedures employ HCl or POCl₃ for elimination, though specific conditions depend on precursor stability.

Coupling Strategies for Acyl-Piperidine Bond Formation

The benzopyran-2-carboxylic acid must be activated for nucleophilic attack by 3-methylidenepiperidine’s amine. Common approaches include:

Acid Chloride Intermediate

-

Activation : Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM.

-

Coupling : React the acid chloride with 3-methylidenepiperidine in the presence of a base (e.g., Et₃N) to scavenge HCl.

Yield Considerations :

Acylation typically proceeds in >70% yield under inert conditions, though steric hindrance from the methylidene group may necessitate prolonged reaction times.

Carbodiimide-Mediated Coupling

-

Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.

-

Advantages : Mild conditions preserve acid-sensitive functional groups.

Optimization and Comparative Analysis

Benzopyran Synthesis: Cycloaddition vs. Cyclization

| Parameter | Hetero-Diels–Alder | Acid-Catalyzed |

|---|---|---|

| Yield (%) | 37–65 | 52–65 |

| Diastereoselectivity | 9:1–>100:1 cis/trans | N/A |

| Reaction Time | 3–32 h | 1–24 h |

| Scalability | Moderate | High |

The acid-catalyzed method offers superior scalability, while cycloadditions provide better stereocontrol.

Coupling Efficiency

-

Acid Chloride Route : Higher yields but requires anhydrous conditions.

-

Carbodiimide Route : Broader functional group compatibility.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing carbonyl groups.

Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Antioxidant Properties

Research indicates that derivatives of benzopyran compounds exhibit notable antioxidant activity. The presence of the benzopyran moiety in this compound contributes to its ability to scavenge free radicals, which can mitigate oxidative stress in cells. This property is crucial for developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting mechanisms involving cell cycle arrest and the activation of apoptotic pathways.

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal explored the antioxidant properties of various benzopyran derivatives, including this compound. The results showed a significant reduction in oxidative stress markers in treated cells compared to controls, indicating its potential use as a therapeutic agent for oxidative stress-related diseases .

Case Study 2: Anti-inflammatory Activity

Another research project focused on the anti-inflammatory effects of this compound in animal models of arthritis. The study found that administration led to reduced inflammation and pain scores compared to untreated groups, supporting its application in managing inflammatory conditions .

Case Study 3: Anticancer Potential

In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. These findings suggest that it could be further developed as an anticancer agent .

Mécanisme D'action

The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural motifs with the target molecule but differ in core heterocycles, substituents, or functional groups:

Key Observations:

- Heterocyclic Core : The target compound’s benzopyran scaffold differs from dihydropyridine () and benzoxazin () cores. Benzopyran and benzoxazin are oxygen-containing heterocycles, while dihydropyridine is nitrogen-focused, impacting electronic properties and binding interactions.

- Functional Groups : The carbonyl linker is conserved across all compounds, suggesting shared synthetic strategies or pharmacophore requirements.

Physicochemical and Pharmacological Implications

- Lipophilicity : The benzopyran core (target compound) likely confers higher lipophilicity than the dihydropyridine derivatives (), which may influence blood-brain barrier penetration. The benzoxazin derivative (), with a carboxamide group, may exhibit improved solubility .

- Reactivity : The methylidene group in the target compound could participate in Michael addition reactions or serve as a site for further functionalization, unlike the saturated analogs in and .

- Biological Activity: Benzopyran derivatives are associated with serotonin receptor modulation and neuroprotective effects, while dihydropyridines are calcium channel blockers.

Limitations in Available Data

- No MSDS, solubility, or stability data are provided for the target compound, limiting safety or formulation comparisons.

- Pharmacokinetic or binding affinity studies are absent in the provided evidence, necessitating caution in extrapolating biological activity.

Activité Biologique

1-(3,4-Dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 270.33 g/mol. Its structure features a benzopyran moiety, which is known for various biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds derived from benzopyran structures exhibit significant antimicrobial properties. For instance, derivatives of 3,4-dihydro-2H-1-benzopyran have shown efficacy against various bacterial strains and fungi. A study demonstrated that modifications in the benzopyran structure could enhance antibacterial activity, suggesting that 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine may possess similar properties .

Anticancer Properties

The benzopyran scaffold is also linked to anticancer activity. Studies have shown that certain derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the inhibition of angiogenesis. Preliminary data suggest that the compound may interact with specific oncogenic pathways, although detailed mechanisms remain to be elucidated .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds related to benzopyran have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The potential for 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine to modulate inflammatory responses warrants further investigation .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various derivatives of benzopyran were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the carbonyl position significantly enhanced antimicrobial activity. The compound was among those showing promising results against these pathogens, suggesting its potential application in developing new antibiotics .

Case Study 2: Anticancer Mechanisms

A recent study assessed the cytotoxic effects of several benzopyran derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine induced apoptosis through caspase activation and mitochondrial dysfunction. This highlights its potential as a lead compound for anticancer drug development .

The biological activities of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine are likely mediated through interactions with specific molecular targets. These may include:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to cell survival and death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine, and what challenges arise during its synthesis?

- Methodological Answer : The compound’s synthesis typically involves coupling 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives with piperidine-based intermediates. For example, dihydrocoumarin (3,4-dihydro-2H-1-benzopyran-2-one) can serve as a starting material for generating the benzopyran-carbonyl moiety via nucleophilic acyl substitution . Key challenges include controlling regioselectivity during cyclization and preventing decomposition of the methylidene group under acidic or high-temperature conditions. Reaction optimization (e.g., solvent choice, catalyst use) is critical to minimize side products .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the benzopyran and piperidine moieties. For instance, characteristic signals for the methylidene group (e.g., vinyl protons at δ ~5.5–6.0 ppm) and the benzopyran oxygen environment (e.g., carbonyl carbon at ~170 ppm in ¹³C NMR) should be observed. High-Resolution Mass Spectrometry (HRMS) further validates molecular weight and fragmentation patterns .

Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screening can include in vitro enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s heterocyclic framework. For cardiovascular applications, conscious rodent models (e.g., DOCA/saline hypertensive rats) are used to assess vasodilation or blood pressure modulation, as seen with structurally related benzopyran-piperidine hybrids . Dose-response curves and comparator drugs (e.g., nifedipine) should be included to contextualize potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Advanced approaches include:

- Metabolic Stability Assays : Liver microsome studies to assess CYP450-mediated degradation.

- Tissue Distribution Profiling : Radiolabeled compound tracking in animal models.

- Proteomic Mapping : Identify unintended protein interactions via affinity chromatography or SPR .

Q. What strategies optimize the reaction yield of the methylidene-piperidine moiety during synthesis?

- Methodological Answer : The methylidene group’s sensitivity requires inert atmospheres (N₂/Ar) and low-temperature conditions (0–5°C) during coupling steps. Catalysts like DMAP or N-methylpiperidine can enhance acyl transfer efficiency, while protecting groups (e.g., tert-butyloxycarbonyl) may stabilize reactive intermediates. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) improves yield .

Q. How can computational methods guide the design of analogues with enhanced target selectivity?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses to biological targets (e.g., GPCRs, ion channels). Quantum mechanical calculations (DFT) assess electronic effects of substituents on the benzopyran ring, which influence π-π stacking or hydrogen bonding. Pharmacophore models prioritize analogues with optimal steric and electronic profiles .

Q. What crystallographic techniques are suitable for resolving its 3D structure, and how does crystal packing affect bioactivity predictions?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is the gold standard . Crystal packing analysis (Mercury software) reveals intermolecular interactions (e.g., H-bonding, van der Waals) that may mimic target binding. Polymorph screening (DSC, PXRD) ensures reproducibility in structure-activity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.